
4-Bromo-3-chloro-5-fluoropyridine
Overview
Description
4-Bromo-3-chloro-5-fluoropyridine is an organic compound with the molecular formula C5H2BrClFN. It is a halogenated pyridine derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chloro-5-fluoropyridine can be synthesized through halogenation reactions involving pyridine derivatives. One common method involves the halogenation of pyridine using appropriate halogenating agents under controlled conditions. For instance, the reaction of 4-chloro-3-fluoropyridine with bromine in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include potassium fluoride (KF) and sodium hydroxide (NaOH) under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and organoboron reagents are typically used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-3-chloro-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-5-fluoropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the halogen atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoropyridine
- 4-Chloro-3-fluoropyridine
- 5-Bromo-2-chloro-3-fluoropyridine
Uniqueness
4-Bromo-3-chloro-5-fluoropyridine is unique due to the specific arrangement of halogen atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Biological Activity
4-Bromo-3-chloro-5-fluoropyridine is a heterocyclic compound notable for its unique combination of halogen substituents, which significantly influence its biological activity and reactivity. This article delves into the compound's biological properties, mechanisms of action, and potential applications based on diverse research findings.
The molecular formula of this compound is C₅H₃BrClFN, with a molecular weight of approximately 246.89 g/mol. The presence of bromine, chlorine, and fluorine atoms enhances its reactivity compared to non-halogenated analogs, making it a valuable intermediate in pharmaceutical synthesis.
Synthesis Methods:
- Nucleophilic Substitution : The compound can be synthesized through nucleophilic substitution reactions, where the chlorine atom in 4-chloro-3-fluoropyridine is replaced by other nucleophiles.
- Fluorination Reactions : The introduction of fluorine can be achieved using various fluorinating agents, enhancing the compound's biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The halogen substituents may enhance its interaction with microbial targets, increasing efficacy compared to non-halogenated counterparts.
Interaction with Cytochrome P450 Enzymes
The compound has been identified as a substrate for cytochrome P450 enzymes, particularly CYP1A2. This interaction is crucial for understanding the pharmacokinetics of drugs developed from this compound and its potential impact on drug-drug interactions.
Pharmacokinetic Profile
A detailed pharmacokinetic profile has been established for compounds similar to or derived from this compound. The following table summarizes key pharmacokinetic parameters:
Species | Clearance (Cl) (L/h/kg) | Bioavailability (LBF) (%) | Volume of Distribution (Vd) (L/kg) | Bioavailability (F) (%) | Half-life (t1/2) (h) |
---|---|---|---|---|---|
Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |
Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |
Dog | 0.84 | 33 | 0.74 | 126 | 0.70 |
Human Prediction | ∼0.88 | ∼76 | ∼0.85 | ∼70 | ∼0.70 |
This pharmacokinetic data indicates that the compound has a favorable bioavailability profile and moderate clearance rates across different species, suggesting potential for therapeutic applications in humans .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed enhanced antimicrobial properties against resistant bacterial strains, indicating its potential use in developing new antibiotics.
- Drug Metabolism Studies : Research highlighted the role of this compound in drug metabolism, particularly its interaction with CYP450 enzymes, which is critical for predicting metabolic pathways and potential toxicities of related drugs .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the halogen substituents can significantly alter biological activity and pharmacokinetics, providing insights for designing more effective therapeutic agents .
Properties
IUPAC Name |
4-bromo-3-chloro-5-fluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-5-3(7)1-9-2-4(5)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORXILCJYZLTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601299559 | |
Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211590-18-9 | |
Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211590-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-chloro-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601299559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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